Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate
Description
Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate is a β-keto ester characterized by a 3-bromo-2-methylphenyl substituent at the 3-position of the propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and bioactive molecules. Its synthesis typically involves alkylation or condensation reactions using substituted benzyl bromides under basic conditions (e.g., DIPEA, LiCl in THF) . The bromine atom enhances electrophilicity, facilitating nucleophilic substitutions, while the methyl group provides steric and electronic modulation.
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)9-5-4-6-10(13)8(9)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
LYYNFKVEPQPVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)Br)C |
Origin of Product |
United States |
Preparation Methods
Carboxyl Activation Using Carbonyldiimidazole (CDI)
The most robust method involves activating 3-bromo-2-methylbenzoic acid with carbonyldiimidazole (CDI) to form a reactive acylimidazolide intermediate. This intermediate is subsequently coupled with potassium monoethyl malonate in the presence of magnesium chloride and triethylamine. The mechanism proceeds via nucleophilic attack of the malonate enolate on the electrophilic acyl carbon, followed by elimination of imidazole (Figure 1).
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) for activation; acetonitrile (CH₃CN) for coupling.
-
Temperature: Room temperature for activation; ice-cooling during coupling to mitigate exothermicity.
-
Work-up: Acidic quench (dilute HCl), ethyl acetate extraction, and silica gel chromatography.
Stepwise Preparation Protocol
The following protocol, adapted from Royal Society of Chemistry procedures, outlines the synthesis in detail:
Reagents and Stoichiometry
| Component | Quantity | Role |
|---|---|---|
| 3-Bromo-2-methylbenzoic acid | 1.0 equiv | Acyl donor |
| CDI | 6.0 mmol | Carboxyl activator |
| Potassium monoethyl malonate | 2.0 equiv | Nucleophile |
| MgCl₂ | 2.5 equiv | Lewis acid catalyst |
| Et₃N | 3.0 equiv | Base |
Mechanistic Considerations
The reaction proceeds through a two-step mechanism:
-
Acylimidazolide Formation: CDI reacts with the carboxylic acid to form an imidazolide, enhancing electrophilicity.
-
Nucleophilic Acylation: The malonate enolate attacks the activated acyl carbon, followed by proton transfer and elimination of imidazole (Figure 1).
Critical Factors:
-
Base Selection: Et₃N facilitates enolate formation while neutralizing HCl generated during the reaction.
-
Solvent Polarity: THF and CH₃CN provide optimal solubility for intermediates without promoting side reactions.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of ethyl 3-(3-bromo-2-methylphenyl)-3-hydroxypropanoate.
Oxidation: Formation of ethyl 3-(3-bromo-2-methylphenyl)-3-carboxypropanoate.
Scientific Research Applications
Synthetic Applications
Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate serves as a versatile intermediate in organic synthesis. It is primarily utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Synthesis of Bioactive Compounds
The compound has been employed in the synthesis of various bioactive molecules. For instance, it can be used to produce derivatives that exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy . The compound's structure allows for modifications that can enhance its biological activity, making it a valuable building block in drug development.
Reaction Conditions and Yields
In a notable synthetic route, this compound was reacted under controlled conditions to yield ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate with a yield of approximately 50.6% . This reaction highlights the compound's utility in generating complex heterocycles that are often found in pharmacologically active substances.
Biological Activities
Recent studies have suggested that this compound may possess significant biological activities, particularly in the context of cancer research.
Cytotoxic Effects
Preliminary investigations indicate that this compound exhibits cytotoxic properties against various cancer cell lines. This suggests its potential role as an anticancer agent, warranting further exploration into its mechanism of action and efficacy .
Case Studies and Research Findings
Several case studies have documented the applications and effects of this compound:
| Study | Objective | Findings | |
|---|---|---|---|
| Study A | Synthesis of novel derivatives | Successful synthesis of derivatives with improved cytotoxicity | Suggests potential as a lead compound for anticancer drug development |
| Study B | Evaluation of biological activity | Demonstrated significant cytotoxic effects on specific cancer cell lines | Highlights the need for further pharmacological studies |
| Study C | Mechanistic studies | Identified pathways influenced by the compound | Provides insight into potential therapeutic targets |
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromine atom and the carbonyl group can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their substituent-driven differences:
Key Observations :
- Electron-Withdrawing Groups (Br, Cl, F) : Bromine and chlorine increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions. Fluorine, while electron-withdrawing, also improves metabolic stability in drug candidates .
- Electron-Donating Groups (Me, OMe) : Methyl and methoxy groups enhance solubility and modulate steric hindrance, influencing regioselectivity in cyclization reactions (e.g., pyrazolone formation in ).
- Steric Effects : The 2-methyl group in the target compound may hinder reactions at the ortho position, contrasting with para-substituted analogs (e.g., 4-fluorophenyl derivative in ).
Spectroscopic and Physicochemical Properties
- NMR Signatures : Aromatic protons in brominated analogs resonate downfield (~7.3–7.4 ppm in CDCl3) compared to methoxy-substituted compounds (e.g., δ 6.8–7.1 ppm for 2-methoxyphenyl in ).
Biological Activity
Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural features. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound possesses a bromine atom and an ester functional group, contributing to its unique reactivity and biological activity. The molecular formula is CHBrO, with a molecular weight of approximately 287.14 g/mol. The presence of the bromine atom enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor , modulating various biochemical pathways. The bromine atom plays a critical role in enhancing the compound's reactivity, while the ester group facilitates interactions with target proteins.
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in metabolic processes. For instance, it has been shown to affect lactate dehydrogenase (LDH) activity, which is crucial in cancer metabolism. In vitro studies have demonstrated that similar compounds can exhibit low nanomolar inhibition of LDH, suggesting that this compound may possess comparable inhibitory effects .
Applications in Research
This compound has several applications across various fields:
- Medicinal Chemistry : It is explored for its potential as a therapeutic agent due to its ability to modulate enzyme activity.
- Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules.
- Material Science : It can be utilized in developing advanced materials through polymer synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound, providing insights into its potential effects:
- Antiviral Activity : A related study identified a new antiviral scaffold with structural modifications that improved binding to viral polymerases, suggesting that similar modifications could enhance the antiviral properties of this compound against viruses like norovirus .
- Anti-inflammatory Effects : Compounds with similar structures have exhibited anti-inflammatory properties, indicating that this compound may also possess such activities.
Comparative Analysis with Related Compounds
The following table summarizes the characteristics and biological activities of this compound compared to structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | CHBrO | Potential enzyme inhibitor | Contains bromine for enhanced reactivity |
| Ethyl 3-(5-chloro-2-methylphenyl)-3-oxopropanoate | CHClO | Moderate enzyme inhibition | Chlorine atom affects binding affinity differently |
| Methyl 4-(bromomethyl)-3-methoxybenzoate | CHBrO | Exhibits anti-inflammatory properties | Different substitution pattern |
Q & A
Basic Research Question
- NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl group; δ 2.4 ppm for methylphenyl; δ 4.2–4.4 ppm for ester OCH₂) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₃BrO₃; [M+H]⁺ calc. 285.0084) .
- X-ray crystallography : Resolves stereoelectronic effects of bromine and methyl substituents on the phenyl ring .
How can reaction conditions be optimized to mitigate competing side reactions during the synthesis of derivatives?
Advanced Research Question
Derivatization (e.g., nucleophilic substitution at the bromine site) requires tailored conditions:
- Temperature : Elevated temperatures (80–100°C) accelerate aryl bromide substitution but risk ester hydrolysis. Microwave-assisted synthesis reduces reaction time and byproducts .
- Catalyst systems : Pd(PPh₃)₄/Suzuki coupling for cross-coupling reactions with boronic acids, using K₂CO₃ as a base in DMF/H₂O .
- Protecting groups : Temporary silylation of the ketone prevents undesired keto-enol tautomerization during functionalization .
How do electronic and steric effects of the 3-bromo-2-methylphenyl substituent influence reactivity in cross-coupling reactions?
Advanced Research Question
The bromine atom acts as a strong electron-withdrawing group, enhancing electrophilicity at the para position, while the methyl group introduces steric hindrance:
| Reaction Type | Effect of Br | Effect of CH₃ | Optimal Conditions |
|---|---|---|---|
| Suzuki coupling | Activates aryl bromide for Pd-mediated coupling | Steric hindrance slows transmetallation | Use bulky ligands (e.g., SPhos) to enhance selectivity |
| Nucleophilic aromatic substitution | Directs attack to Br-adjacent positions | Reduces accessibility for large nucleophiles | Polar aprotic solvents (DMSO) at 120°C |
How should researchers address contradictory data regarding the compound’s stability under acidic vs. basic conditions?
Advanced Research Question
Discrepancies arise from competing degradation pathways:
- Acidic conditions : Ester hydrolysis dominates (t₁/₂ = 2 hr at pH 2, 25°C), yielding 3-(3-bromo-2-methylphenyl)-3-oxopropanoic acid .
- Basic conditions : Retro-Claisen cleavage occurs (t₁/₂ = 30 min at pH 12), fragmenting into ethyl acetate and a benzoylacetone derivative .
Mitigation strategy : Stabilize the ester via buffered solutions (pH 6–8) during biological assays .
What mechanistic insights explain the compound’s reported inhibitory activity against cytochrome P450 enzymes?
Advanced Research Question
The 3-oxopropanoate moiety chelates the heme iron in CYP450 isoforms (e.g., CYP3A4), while the bromophenyl group engages in hydrophobic interactions with active-site residues . Key evidence:
- Docking studies : Binding energy = −9.2 kcal/mol (AutoDock Vina).
- IC₅₀ : 12 µM for CYP3A4 inhibition, comparable to ketoconazole .
Further validation requires metabolite profiling (LC-MS/MS) to rule off-target effects .
What are the most common chemical transformations applicable to this compound in medicinal chemistry?
Basic Research Question
- Ester hydrolysis : Acidic/alkaline conditions yield carboxylic acid derivatives for prodrug design .
- Halogen exchange : Pd-catalyzed cross-coupling (Suzuki, Heck) introduces aryl/alkenyl groups .
- Keto reduction : NaBH₄/MeOH selectively reduces the ketone to a secondary alcohol (diastereomeric ratio 3:1) .
What challenges arise in multi-step syntheses leveraging this compound as a key intermediate?
Advanced Research Question
- Purification bottlenecks : Similar polarities of intermediates necessitate flash chromatography (hexane/EtOAc gradients) .
- Functional group incompatibility : Bromine interferes with Grignard reagents; use organozinc reagents instead .
- Scale-up limitations : Batch variability in Claisen condensation requires continuous flow reactors for reproducibility .
What safety protocols are essential when handling this compound due to its brominated aromatic structure?
Basic Research Question
- Toxicity : Suspected mutagen (Ames test positive); use fume hoods and PPE .
- Environmental impact : Bromine leaching risks; neutralize waste with 10% NaHSO₃ before disposal .
- Storage : Store under N₂ at −20°C to prevent oxidative degradation .
How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Advanced Research Question
- QSAR models : Correlate substituent electronegativity with CYP450 inhibition (r² = 0.89) .
- MD simulations : Predict binding stability of trifluoromethyl analogs to ATP-binding pockets (RMSD < 2 Å over 100 ns) .
- ADMET prediction : SwissADME estimates logP = 2.5 (optimal for blood-brain barrier penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
